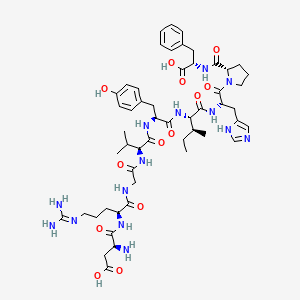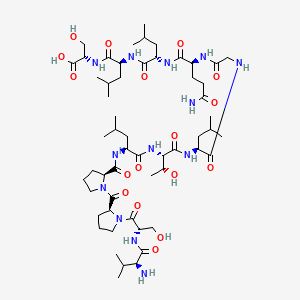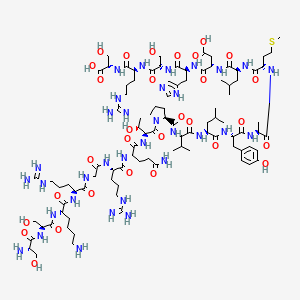
Peripheral Myelin P0 Protein (180-199), mouse
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peripheral Myelin P0 Protein (180-199), mouse, is a neuritogenic peptide derived from the murine peripheral nerve myelin. This peptide is a segment of the larger myelin protein zero (P0), which plays a crucial role in the formation and maintenance of the myelin sheath in the peripheral nervous system. The peptide sequence for Peripheral Myelin P0 Protein (180-199) is SSKRGRQTPVLYAMLDHSRS .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peripheral Myelin P0 Protein (180-199) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods: Industrial production of Peripheral Myelin P0 Protein (180-199) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale HPLC systems are employed for purification. The peptide is then lyophilized for stability and storage .
Chemical Reactions Analysis
Types of Reactions: Peripheral Myelin P0 Protein (180-199) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in SPPS for stepwise peptide elongation.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to facilitate peptide bond formation.
Cleavage reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products: The primary product of these reactions is the purified Peripheral Myelin P0 Protein (180-199) peptide.
Scientific Research Applications
Peripheral Myelin P0 Protein (180-199) has several scientific research applications:
Neuroscience: It is used to induce experimental autoimmune neuritis (EAN) in murine models, which helps in studying the pathogenesis of demyelinating diseases such as Guillain-Barré syndrome and chronic inflammatory demyelinating polyneuropathy
Therapeutic Research: It serves as a model to test potential therapeutic agents for treating demyelinating diseases.
Mechanism of Action
Peripheral Myelin P0 Protein (180-199) exerts its effects by mimicking a segment of the myelin protein zero, which is a major structural protein in the myelin sheath. When introduced into murine models, it induces an autoimmune response, leading to the demyelination of peripheral nerves. This process involves the activation of T-cells that target the myelin sheath, resulting in inflammation and nerve damage .
Comparison with Similar Compounds
Peripheral Myelin P0 Protein (106-125): Another segment of the myelin protein zero, also used to induce EAN in murine models.
Myelin Basic Protein (MBP): A different myelin protein involved in the compaction of the myelin sheath in the central nervous system.
Peripheral Myelin Protein P2 (53-78): A peptide derived from bovine peripheral myelin protein P2, used in similar research applications.
Uniqueness: Peripheral Myelin P0 Protein (180-199) is unique due to its specific sequence and its ability to induce EAN in C57BL/6 mice, a commonly used strain in genetic studies. This makes it a valuable tool for studying the mechanisms of peripheral demyelinating diseases and testing new therapeutic approaches .
Properties
Molecular Formula |
C96H161N33O30S |
|---|---|
Molecular Weight |
2289.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C96H161N33O30S/c1-46(2)34-61(84(149)122-65(38-72(138)139)87(152)121-64(37-52-39-106-45-111-52)86(151)125-67(43-132)89(154)117-58(19-14-31-109-96(104)105)80(145)126-68(44-133)93(158)159)119-81(146)60(27-33-160-9)114-75(140)49(7)112-83(148)63(36-51-21-23-53(135)24-22-51)120-85(150)62(35-47(3)4)123-91(156)73(48(5)6)127-90(155)69-20-15-32-129(69)92(157)74(50(8)134)128-82(147)59(25-26-70(99)136)118-78(143)56(18-13-30-108-95(102)103)113-71(137)40-110-77(142)55(17-12-29-107-94(100)101)115-79(144)57(16-10-11-28-97)116-88(153)66(42-131)124-76(141)54(98)41-130/h21-24,39,45-50,54-69,73-74,130-135H,10-20,25-38,40-44,97-98H2,1-9H3,(H2,99,136)(H,106,111)(H,110,142)(H,112,148)(H,113,137)(H,114,140)(H,115,144)(H,116,153)(H,117,154)(H,118,143)(H,119,146)(H,120,150)(H,121,152)(H,122,149)(H,123,156)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,147)(H,138,139)(H,158,159)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 |
InChI Key |
KYULDALAVVURPX-UYMUFCFZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)

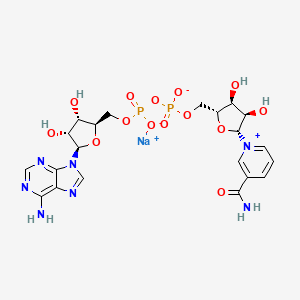
![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)
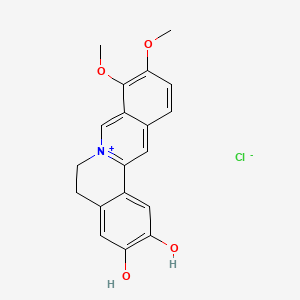
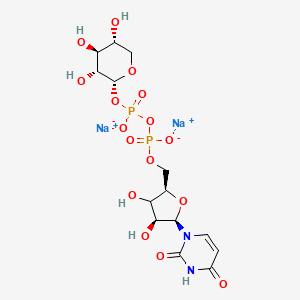
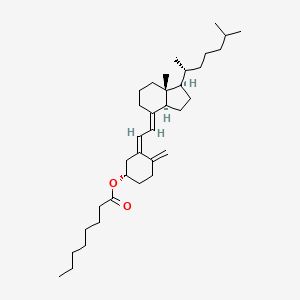
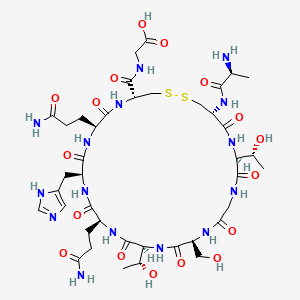
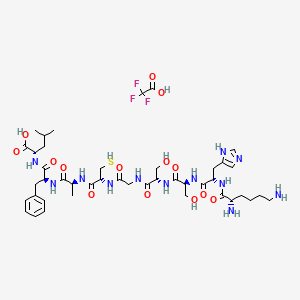

![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)

